2-(Dibenzylamino)-4-methyl-1-pentanol
Overview
Description
2-(Dibenzylamino)-4-methyl-1-pentanol is an organic compound that features a dibenzylamino group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzylamino)-4-methyl-1-pentanol typically involves the reaction of dibenzylamine with 4-methyl-1-pentanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with dibenzylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzylamino)-4-methyl-1-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dibenzylamino)-4-methyl-1-pentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)-4-methyl-1-pentanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The dibenzylamino group can interact with active sites of enzymes, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dibenzylamino)-1-phenylethanol
- 2-(Dibenzylamino)-2-methylpropan-1-ol
- 2-(Dibenzylamino)-1-cyclohexanol
Uniqueness
2-(Dibenzylamino)-4-methyl-1-pentanol is unique due to its specific structural features, such as the presence of a methyl group on the pentanol backbone, which can influence its reactivity and interaction with molecular targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
307532-07-6 |
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Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2R)-2-(dibenzylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m1/s1 |
InChI Key |
FWNZCCUWXPYXDR-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)C[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES |
CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Pictograms |
Irritant |
sequence |
L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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